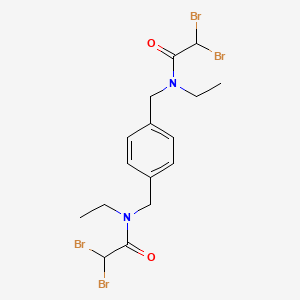
N,N'-Bis(dibromoacetyl)-N,N'-diethyl-1,4-xylylenediamine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N,N’-Bis(dibromoacetyl)-N,N’-diethyl-1,4-xylylenediamine: is a synthetic organic compound characterized by the presence of dibromoacetyl groups attached to a diethyl-1,4-xylylenediamine backbone
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of N,N’-Bis(dibromoacetyl)-N,N’-diethyl-1,4-xylylenediamine typically involves the reaction of diethyl-1,4-xylylenediamine with dibromoacetyl chloride in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the acyl chloride. The general reaction scheme is as follows:
Diethyl-1,4-xylylenediamine+2Dibromoacetyl chloride→N,N’-Bis(dibromoacetyl)-N,N’-diethyl-1,4-xylylenediamine+2HCl
Industrial Production Methods: Industrial production of this compound may involve continuous flow synthesis techniques to enhance reaction efficiency and yield. The use of microreactors and optimized reaction conditions, such as temperature and pressure, can significantly improve the scalability of the synthesis process.
Análisis De Reacciones Químicas
Types of Reactions: N,N’-Bis(dibromoacetyl)-N,N’-diethyl-1,4-xylylenediamine can undergo various chemical reactions, including:
Nucleophilic Substitution: The dibromoacetyl groups can be substituted by nucleophiles such as amines or thiols.
Reduction: The compound can be reduced to form the corresponding dihydroxy or diamino derivatives.
Oxidation: Oxidative cleavage of the dibromoacetyl groups can yield carboxylic acids or other oxidized products.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as sodium azide or thiourea in polar solvents like dimethylformamide (DMF) at elevated temperatures.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous ether.
Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic or basic media.
Major Products:
Nucleophilic Substitution: Formation of substituted amides or thioethers.
Reduction: Formation of dihydroxy or diamino derivatives.
Oxidation: Formation of carboxylic acids or other oxidized products.
Aplicaciones Científicas De Investigación
N,N’-Bis(dibromoacetyl)-N,N’-diethyl-1,4-xylylenediamine has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of complex organic molecules and polymers.
Biology: Investigated for its potential as an antimicrobial or anticancer agent due to its ability to interact with biological macromolecules.
Medicine: Explored for its potential use in drug delivery systems and as a precursor for the synthesis of pharmaceutical compounds.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mecanismo De Acción
The mechanism of action of N,N’-Bis(dibromoacetyl)-N,N’-diethyl-1,4-xylylenediamine involves its interaction with nucleophilic sites on biological macromolecules such as proteins and nucleic acids. The dibromoacetyl groups can form covalent bonds with nucleophilic residues, leading to the inhibition of enzyme activity or disruption of cellular processes. The compound’s ability to undergo nucleophilic substitution and reduction reactions also contributes to its biological activity.
Comparación Con Compuestos Similares
N,N’-Bis(2,4-dibenzhydryl-6-cycloalkylphenyl)butane-2,3-diimine: Used as a catalyst in polymerization reactions.
N,N’-Bis(salicylidene)ethylenediamine: Known for its metal-chelating properties and applications in coordination chemistry.
N,N’-Bis(phenylcarbamoyl)alkyldiamines: Investigated as thermal stabilizers for polymers.
Uniqueness: N,N’-Bis(dibromoacetyl)-N,N’-diethyl-1,4-xylylenediamine is unique due to the presence of dibromoacetyl groups, which impart distinct reactivity and potential biological activity
Propiedades
Número CAS |
93017-46-0 |
|---|---|
Fórmula molecular |
C16H20Br4N2O2 |
Peso molecular |
592.0 g/mol |
Nombre IUPAC |
2,2-dibromo-N-[[4-[[(2,2-dibromoacetyl)-ethylamino]methyl]phenyl]methyl]-N-ethylacetamide |
InChI |
InChI=1S/C16H20Br4N2O2/c1-3-21(15(23)13(17)18)9-11-5-7-12(8-6-11)10-22(4-2)16(24)14(19)20/h5-8,13-14H,3-4,9-10H2,1-2H3 |
Clave InChI |
FIRBTAPAUPTXSC-UHFFFAOYSA-N |
SMILES canónico |
CCN(CC1=CC=C(C=C1)CN(CC)C(=O)C(Br)Br)C(=O)C(Br)Br |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
















